tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of polar solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidin-4-yl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[6-(tert-butyl)thieno[3,2-d]pyrimidin-4-yl]-4-chloro-2,5-dimethylbenzenesulfonohydrazide
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (cis-2-aminocyclohexyl)carbamate
Uniqueness
What sets tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H23ClN4O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
[4-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]cyclohexyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C17H23ClN4O2S/c1-17(2,3)22-16(23)24-11-6-4-10(5-7-11)19-14-13-12(8-9-25-13)20-15(18)21-14/h8-11H,4-7H2,1-3H3,(H,22,23)(H,19,20,21) |
InChI Key |
DGXULXPTJRTLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OC1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.